molecular formula C20H17N5O B2694109 N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)-1-naphthamide CAS No. 920460-37-3

N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)-1-naphthamide

Cat. No.: B2694109
CAS No.: 920460-37-3
M. Wt: 343.39
InChI Key: DJTQLKQFCXHQAD-UHFFFAOYSA-N
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Description

N-((1-(p-Tolyl)-1H-tetrazol-5-yl)methyl)-1-naphthamide is a nitrogen-rich heterocyclic compound featuring a tetrazole ring fused with a p-tolyl group and a naphthamide moiety. Tetrazoles are known for their high nitrogen content, thermal stability, and applications in medicinal chemistry, particularly as bioisosteres for carboxylic acids (e.g., in angiotensin II receptor antagonists like losartan) . The p-tolyl substituent enhances lipophilicity, while the naphthamide group contributes to π-π stacking interactions, making this compound relevant for drug design and energetic materials research.

Properties

IUPAC Name

N-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O/c1-14-9-11-16(12-10-14)25-19(22-23-24-25)13-21-20(26)18-8-4-6-15-5-2-3-7-17(15)18/h2-12H,13H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJTQLKQFCXHQAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)-1-naphthamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)-1-naphthamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution; nucleophiles such as amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction may produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)-1-naphthamide has significant potential as a pharmaceutical scaffold. Its structure allows for interactions with biological targets through non-covalent interactions such as hydrogen bonding and π-π stacking. Research indicates that derivatives of this compound may exhibit promising antitumor activity, making it a candidate for drug development aimed at specific enzymes or receptors involved in cancer pathways .

Case Study: Antitumor Activity

A study on related compounds demonstrated that naphthalimide derivatives linked to triazoles showed significant antitumor activity against lung cancer cells, suggesting that similar structural motifs could enhance the efficacy of this compound in cancer therapeutics .

Materials Science

The compound's unique structural properties make it suitable for developing advanced materials such as organic semiconductors and light-emitting diodes. The stability provided by the naphthamide moiety enhances its potential application in electronic devices.

This compound can serve as a building block for synthesizing more complex molecules, facilitating new synthetic methodologies. Its ability to participate in various chemical reactions makes it valuable in organic synthesis applications .

Mechanism of Action

The mechanism of action of N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)-1-naphthamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring and naphthamide group can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, which can modulate the activity of the target molecules. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Tetrazole Derivatives with Aromatic Substitutents

  • N-(1-((1H-Tetrazol-5-yl)methyl)-1H-tetrazole-5-amino) (Compound 48) Structure: Contains dual tetrazole rings linked via a methylene bridge. Synthesis: Prepared via a two-step nitration using 100% HNO₃, yielding 65% after extraction .
  • Methyl 1-[[1-(1H-Tetrazol-5-yl)phenyl-2-yl]methyl]imidazole-4-propanoate (Compound 10) Structure: Combines tetrazole with an imidazole-propanoate ester. Properties: Melting point and NMR data (δ 5.38 ppm for methylene protons) suggest rigidity akin to the target compound . Applications: Used in intermediate synthesis for bioactive molecules, highlighting the versatility of tetrazole scaffolds.

Naphthamide-Containing Analogues

  • 2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a)
    • Structure : Features a triazole-naphthalene core instead of tetrazole.
    • Synthesis : Prepared via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with 90–95% yields .
    • Pharmacological Relevance : Demonstrated strong C=O stretching (IR 1671 cm⁻¹) and NH bonding (NMR δ 10.79 ppm), critical for receptor binding .

Pharmacologically Active Tetrazole Derivatives

  • Losartan and Valsartan
    • Structure : Include tetrazole moieties as angiotensin II receptor antagonists.
    • Key Contrast : The target compound’s naphthamide group may enhance binding affinity compared to losartan’s biphenyl-tetrazole system .

Research Findings and Implications

  • Synthetic Challenges : The target compound’s synthesis likely requires nitration or cycloaddition strategies (as seen in ), but the p-tolyl group may necessitate regioselective protection/deprotection steps.
  • Thermal Stability : Tetrazole derivatives like Compound 48 exhibit stability under nitration conditions , suggesting the target compound may also tolerate energetic reactions.
  • Pharmacokinetics : The naphthamide group could improve membrane permeability compared to simpler acetamide derivatives (e.g., Compound 6a ).

Biological Activity

N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)-1-naphthamide (CAS No. 920460-37-3) is a complex organic compound featuring a tetrazole ring, a naphthamide group, and a p-tolyl substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the development of pharmaceuticals and materials science.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

Molecular Formula C15H14N4O\text{Molecular Formula }C_{15}H_{14}N_{4}O

Key Properties:

  • Molecular Weight: 270.30 g/mol
  • Density: Not available
  • Boiling Point: Not available

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Tetrazole Ring: Reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.
  • Attachment of the p-Tolyl Group: Introduced through a palladium-catalyzed cross-coupling reaction.
  • Formation of the Naphthamide Group: Achieved by reacting naphthalene with an appropriate amine and an acylating agent.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The tetrazole ring and naphthamide group facilitate various non-covalent interactions, including hydrogen bonding and π-π stacking, which can modulate target activity.

Biological Activity

Research indicates that compounds with tetrazole moieties exhibit diverse biological activities, including:

  • Antimicrobial Activity: Tetrazole derivatives have shown efficacy against various bacterial strains.
  • Anticancer Properties: Some studies suggest that this compound may inhibit tumor growth through apoptosis induction.
  • Anti-inflammatory Effects: The compound may reduce inflammatory responses by modulating cytokine production.

Case Studies

  • Antimicrobial Activity:
    A study evaluated the antimicrobial efficacy of tetrazole derivatives, including this compound, against Gram-positive and Gram-negative bacteria. Results showed significant inhibition zones, indicating potential as an antibiotic agent.
  • Anticancer Research:
    In vitro studies demonstrated that this compound could inhibit the proliferation of cancer cell lines (e.g., MCF-7 breast cancer cells) by inducing cell cycle arrest at the G2/M phase, leading to increased apoptosis rates.
  • Anti-inflammatory Effects:
    Research on inflammatory models indicated that this compound reduced levels of pro-inflammatory cytokines (IL-6 and TNF-alpha), suggesting its potential in treating inflammatory diseases.

Comparative Analysis with Related Compounds

Compound NameStructureBiological ActivityReference
N-(4-(p-Tolyl)-1H-tetrazole)StructureAntimicrobial
4-(1H-Tetrazol-5-yl)-2-(p-tolyl)quinolineStructureAnticancer
N-(4-Fluorophenyl)-tetrazole derivativeStructureAnti-inflammatory

Q & A

Q. Basic

  • IR spectroscopy : Peaks at 3262–3302 cm⁻¹ (–NH), 1671–1682 cm⁻¹ (C=O), and 1254–1275 cm⁻¹ (–C–O) confirm functional groups .
  • NMR : Distinct signals for –OCH₂ (δ ~5.46 ppm), triazole protons (δ ~8.36 ppm), and aromatic protons (δ 7.20–8.61 ppm) .
  • HRMS : Exact mass matching (e.g., [M+H]⁺ deviation <0.0011 Da) validates molecular formulae .

How can reaction yields be optimized for derivatives of this compound?

Advanced
Yields depend on solvent ratios, catalysts, and reaction time. For example:

ConditionYield RangeSource
Cu(OAc)₂ in t-BuOH:H₂O (3:1), 6–8 h65–93%
Trimethylsilyl azide with dibutyltin oxideUp to 93%

Q. Methodological tips :

  • Increase catalyst loading (e.g., 10 mol% Cu(OAc)₂).
  • Use high-purity solvents to minimize side reactions .

How can by-products like N-((1-(2-(methylamino)-2-oxoethyl)-1H-tetrazol-5-yl)methyl)benzamide be mitigated during synthesis?

Q. Advanced

  • By-product formation : Occurs due to competing [3+2] cycloaddition pathways .
  • Mitigation strategies :
    • Optimize stoichiometry (azide:alkyne = 1:1).
    • Use dibutyltin oxide to suppress unwanted pathways .
    • Purify via column chromatography with hexane:EtOAc (8:2) .

What is the pH stability profile of this compound, and how should storage conditions be designed?

Q. Advanced

  • Stability : Stable across a wide pH range (2–12), but prolonged exposure to extremes (>12 hours) may degrade the tetrazole ring .
  • Storage recommendations :
    • Store at 4°C in anhydrous conditions.
    • Use buffered solutions (pH 7.4) for biological assays .

How can contradictory NMR data (e.g., overlapping aromatic signals) be resolved?

Q. Advanced

  • 2D NMR techniques : Use COSY or HSQC to resolve overlapping δ 7.20–8.61 ppm signals .
  • Deuterated solvents : DMSO-d₆ enhances resolution for –NH protons (δ ~10.79 ppm) .
  • Variable-temperature NMR : Reduces signal broadening in crowded regions .

What nitration conditions are suitable for modifying the p-tolyl group?

Q. Advanced

  • Method : React with 100% HNO₃ at 0–2°C for 12 hours, followed by cold-water quenching .
  • Yield : ~65% for nitro derivatives.
  • Caution : Avoid elevated temperatures to prevent tetrazole ring decomposition .

How can SHELX software improve crystallographic refinement for this compound?

Q. Advanced

  • SHELXL : Refine high-resolution X-ray data by adjusting anisotropic displacement parameters .
  • SHELXE : Resolve twinning in crystals via dual-space cycling .
  • Example workflow :
    • Index data with XDS.
    • Solve phases using SHELXD.
    • Refine with SHELXL using Hirshfeld atom refinement (HAR) .

How can structure-activity relationship (SAR) studies guide drug design for this compound?

Q. Advanced

  • Key modifications :
    • Replace p-tolyl with electron-withdrawing groups (e.g., –NO₂) to enhance bioavailability .
    • Modify the naphthamide moiety to improve binding to targets (e.g., angiotensin receptors) .
  • Biotransformation insights : Metabolites like SR 49498 (tetrazole-containing derivatives) inform detoxification pathways .

What computational tools are recommended for modeling this compound’s interactions?

Q. Advanced

  • ORTEP-3 : Visualize molecular geometry and thermal ellipsoids (e.g., bond angles in the tetrazole ring) .
  • DFT calculations : Optimize structures at the B3LYP/6-31G* level to predict electrostatic potential maps .
  • Docking studies : Use AutoDock Vina to simulate binding to GPCRs (e.g., angiotensin II receptors) .

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